molecular formula C19H15BrFNO4 B11181770 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

Cat. No.: B11181770
M. Wt: 420.2 g/mol
InChI Key: YGODQFLQBCBLQE-BMRADRMJSA-N
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Description

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-fluorophenylacetic acid, followed by cyclization with ethyl acetoacetate under basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the hydroxyl and carbonyl groups can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another diketone with comparable reactivity.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione is unique due to its combination of bromine, fluorine, and hydroxyl functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15BrFNO4

Molecular Weight

420.2 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15BrFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15+

InChI Key

YGODQFLQBCBLQE-BMRADRMJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCO)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F

Origin of Product

United States

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